![molecular formula C20H23N5O B610367 PZ-2891 CAS No. 2170608-82-7](/img/structure/B610367.png)
PZ-2891
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PZ-2891 is a modulator of pantothenate kinase (PanK), a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . It selectively inhibits PanK1β, PanK2, and PanK3 in the absence of acetyl-CoA . PZ-2891 is orally bioavailable and can cross the blood-brain barrier .
Molecular Structure Analysis
PZ-2891 has a molecular formula of C20H23N5O and a molecular weight of 349.4 . It forms a complex with ATP and Mg2+ by occupying the pantothenate pocket and engaging the dimer interface .科学研究应用
Malaria Research
PZ-2891 has been used in malaria research, specifically in studies involving the mosquito host and the Plasmodium species. It was found that oral provisioning of 1.3 nM and 13 nM PZ-2891 increased midgut CoA levels and significantly decreased infection success for both Plasmodium species .
Neurodegeneration Treatment
PZ-2891 has shown potential in the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare, life-threatening neurological disorder. PKAN arises from mutations in the human PANK2 gene, leading to a prominent extrapyramidal movement disorder and a characteristic deposition of iron in the basal ganglia .
Coenzyme A (CoA) Biosynthesis
PZ-2891 has been used in research related to coenzyme A (CoA) biosynthesis. CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .
Blood Brain Barrier Penetration
PZ-2891 has been found to cross the blood-brain barrier, which is a critical characteristic for treating neurological disorders like PKAN .
Weight Gain and Locomotor Activity Improvement
In a mouse model of brain CoA deficiency, animals on PZ-2891 therapy gained weight and had improved locomotor activity .
Lifespan Extension
PZ-2891 therapy has been associated with lifespan extension in a mouse model of brain CoA deficiency .
作用机制
Target of Action
PZ-2891 primarily targets pantothenate kinases (PANK), specifically PANK1β, PANK2, and PANK3 . PANK is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .
Mode of Action
PZ-2891 has a unique mechanism of action. It acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower sub-saturating concentrations . PZ-2891 binds at the dimer interface between PANK protomers . The binding of PZ-2891 to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .
Biochemical Pathways
PANK is the first and rate-controlling step in the only pathway for CoA biosynthesis . The β isoform expression level and potent feedback inhibition by acyl-CoAs control the intracellular CoA content . PZ-2891 diminishes the feedback inhibition of PANK and increases CoA levels in cells and tissues .
Pharmacokinetics
PZ-2891 is orally bioavailable and can cross the blood-brain barrier . This is a critical characteristic for treating neurological disorders like PKAN . Mice administered PZ-2891 were noted to require higher doses to increase CoA in the brain compared to the liver .
Result of Action
PZ-2891 increases CoA levels in mouse liver and brain . In a mouse model of brain CoA deficiency, PZ-2891-treated knockout mice gain weight, have improved locomotor activity, and a longer lifespan . This establishes pantazines, like PZ-2891, as novel therapeutics for the treatment of PKAN .
Action Environment
The action of PZ-2891 is influenced by the presence of active PANK isoforms. A reduction in pantothenate in the cell culture also reduced CoA synthesis, but had no effect on the CoA content itself .
安全和危害
属性
IUPAC Name |
6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDVWIZDPGCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-(4-Isopropylphenyl)acetyl)piperazin-1-yl)pyridazine-3-carbonitrile |
Q & A
Q1: How does PZ-2891 interact with its target and what are the downstream effects?
A1: PZ-2891 is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []
Q2: What is the impact of PZ-2891 on malaria parasite infection?
A2: Studies using the Anopheles stephensi mosquito model demonstrated that PZ-2891 can influence malaria parasite infection success. [] Oral administration of PZ-2891 increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []
Q3: Are there any structural insights into how PZ-2891 interacts with PANK3?
A3: Yes, X-ray crystallography studies have provided a detailed view of PZ-2891 bound to PANK3. [, ] These studies revealed that PZ-2891 interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []
Q4: What is known about the pharmacokinetic properties of PZ-2891?
A4: PZ-2891 has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of PZ-2891 to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []
Q5: Are there any known applications of PZ-2891 beyond malaria research?
A5: PZ-2891 is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []
Q6: What are the implications of PZ-2891’s ability to modulate CoA levels in fungi?
A6: Research indicates that manipulating CoA biosynthesis in fungi, including through PZ-2891, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。